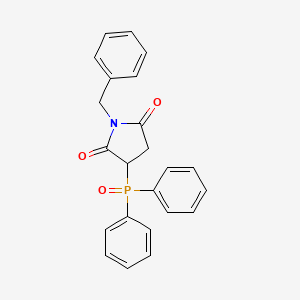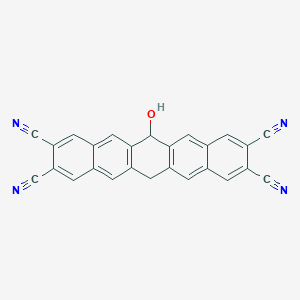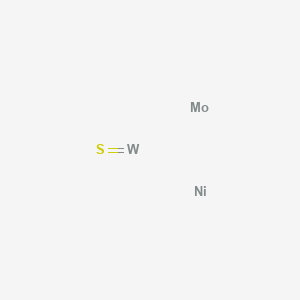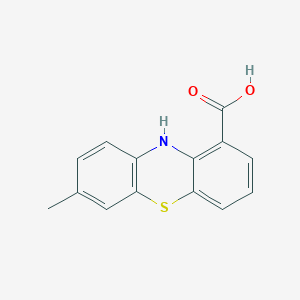
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzyl and diphenylphosphoryl groups under specific conditions. One common method involves the use of hydroxybenzotriazole and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent mixture of dimethylformamide and N-methylpyrrolidone, with diisopropylethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and iodine for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield (S)-1-benzyl-3-hydroxypyrrolidine .
Aplicaciones Científicas De Investigación
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . . Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, leading to differences in their biological activities and applications.
Propiedades
Número CAS |
922729-78-0 |
|---|---|
Fórmula molecular |
C23H20NO3P |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1-benzyl-3-diphenylphosphorylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H20NO3P/c25-22-16-21(23(26)24(22)17-18-10-4-1-5-11-18)28(27,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
Clave InChI |
ASULWQLUHUTQJG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)


![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)

![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)


![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
